molecular formula C10H11NO2 B13532662 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid

Cat. No.: B13532662
M. Wt: 177.20 g/mol
InChI Key: QFELNOJGYONUSQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core that is partially hydrogenated, making it a tetrahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This reaction proceeds under mild conditions and can be catalyzed by acids or bases to yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-5-carboxylic acid, while reduction can produce 5,6,7,8-tetrahydroquinoline-5-methanol.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-carboxylic acid: Lacks the tetrahydro modification, making it less flexible and potentially less reactive in certain contexts.

    5,6,7,8-Tetrahydroquinoline-4-carboxylic acid: Differing position of the carboxylic acid group can lead to different reactivity and applications.

    5,6,7,8-Tetrahydroquinoline-2-carboxylic acid: Another positional isomer with distinct chemical properties.

Uniqueness

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h2,4,6,8H,1,3,5H2,(H,12,13)

InChI Key

QFELNOJGYONUSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)C(=O)O

Origin of Product

United States

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